![molecular formula C19H21N3O3S B2928031 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide CAS No. 1797721-38-0](/img/structure/B2928031.png)
N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-4-phenyltetrahydro-2H-pyran-4-carboxamide” is a small molecule that belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .
Molecular Structure Analysis
The molecular formula of this compound is C9H11N3O2S . The average weight is 225.268 and the monoisotopic weight is 225.057197301 . The structure is complex, containing multiple rings including a thiazole ring and an azepine ring .科学的研究の応用
Chemical Synthesis and Medicinal Chemistry
The compound , due to its complex structure, is closely related to various synthesized compounds with potential biomedical applications. For instance, analogs similar in structure have shown promising results in antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis, indicating potential for development as antibacterial agents (Palkar et al., 2017). Additionally, compounds with related structures have been synthesized with antiallergic activity, suggesting a potential for developing new antiallergic medications (Nohara et al., 1985).
Antimicrobial and Antioxidant Activities
Derivatives of the compound, particularly those incorporating pyridin-3-carbonitriles and their derivatives, have been synthesized and tested for antimicrobial and antioxidant activities. This highlights the compound's potential role in developing new antimicrobial agents with added antioxidant properties (Saundane & Manjunatha, 2016).
Synthons for Heterocyclic α-Amino Acids
Research on novel heterospirocyclic 3-amino-2H-azirines, which are structurally related, has paved the way for the synthesis of heterocyclic α-amino acids. These compounds serve as synthons for developing peptides, demonstrating the broader applicability of similar compounds in peptide synthesis (Strässler et al., 1997).
Photosynthetic Electron Transport Inhibitors
Pyrazole derivatives related to the compound have been explored as potential inhibitors of photosynthetic electron transport. This research indicates possible applications in developing herbicides or studying photosynthesis mechanisms at a molecular level (Vicentini et al., 2005).
Antimycobacterial Activity
Substituted isosteres of pyridine- and pyrazinecarboxylic acids, which share a similarity in structure with the compound , have been synthesized and tested against Mycobacterium tuberculosis. These studies offer a foundation for developing novel antimycobacterial agents (Gezginci et al., 1998).
Safety and Hazards
作用機序
Target of Action
The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This enzyme plays a critical role in cell cycle regulation, particularly in response to DNA damage. It is involved in the activation of cell cycle checkpoints, which pause the cell cycle to allow for DNA repair.
特性
IUPAC Name |
N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-4-phenyloxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3S/c23-16-15-14(7-4-10-20-16)21-18(26-15)22-17(24)19(8-11-25-12-9-19)13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2,(H,20,23)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYVHCFGHUPDAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2927950.png)

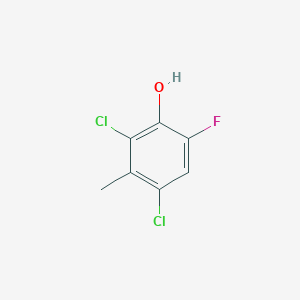
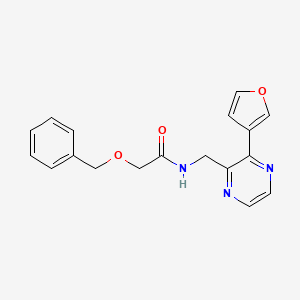

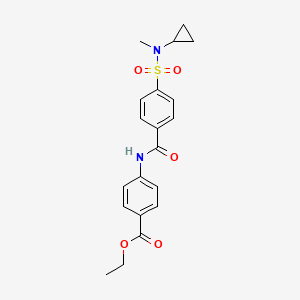
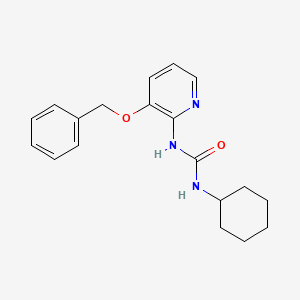
![2-acetamido-6-acetyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2927964.png)
![7-(4-fluorobenzyl)-3,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2927966.png)

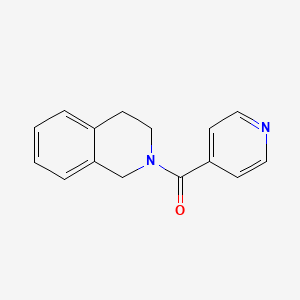
![2-{[(2,4-Dichlorophenyl)amino]methyl}-6-ethoxyphenol](/img/structure/B2927969.png)

